2-(Trifluoromethyl)cyclopropylboronic Acid

Beschreibung

Eigenschaften

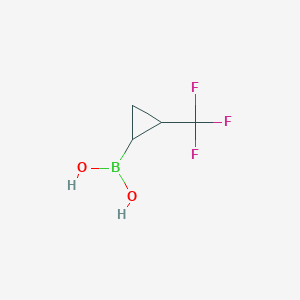

Molekularformel |

C4H6BF3O2 |

|---|---|

Molekulargewicht |

153.90 g/mol |

IUPAC-Name |

[2-(trifluoromethyl)cyclopropyl]boronic acid |

InChI |

InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2 |

InChI-Schlüssel |

IOCVFDFVXYMNBR-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1CC1C(F)(F)F)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Copper-Catalyzed Enantioselective Cyclopropanation of Alkenyl Boronates

A cutting-edge method involves the enantioselective copper-catalyzed cyclopropanation of (E)-alkenyl boronates with trifluorodiazoethane as the carbene source. This approach was reported by a 2021 study published in the Journal of the American Chemical Society and Organic Letters.

- Reaction Overview : The copper catalyst, combined with a chiral ligand, facilitates the cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding enantioenriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates.

- Advantages : The method provides access to enantiomerically enriched products, which are valuable intermediates for further functionalization, including conversion to cyclopropylamines.

- Catalyst and Conditions : Commercially available copper catalysts and ligands are used under mild conditions.

- Characterization : Products were characterized by ^1H, ^13C, ^11B, and ^19F NMR, HPLC, mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.

This method stands out for its stereoselectivity and broad substrate scope, making it highly suitable for synthesizing this compound derivatives with precise chirality control.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Using Cyclopropylboronic Acid

Several procedures employ palladium-catalyzed cross-coupling reactions of cyclopropylboronic acid derivatives with aryl or vinyl halides to introduce the cyclopropylboronic acid moiety into complex molecules.

-

- Reagents: Cyclopropylboronic acid (or trifluoromethyl-substituted analogs), aryl/vinyl bromides or chlorides.

- Catalysts: Palladium diacetate (Pd(OAc)_2) or tetrakis(triphenylphosphine)palladium(0).

- Ligands: Tricyclohexylphosphine or triphenylphosphine.

- Base: Potassium phosphate (K3PO4).

- Solvents: Mixtures of toluene and water.

- Conditions: Heating at 100–110 °C under inert atmosphere for several hours (4–14 h).

Mechanistic Insight : The Suzuki-Miyaura cross-coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond.

Relevance : These reactions allow the incorporation of the cyclopropylboronic acid motif into aromatic frameworks, including trifluoromethyl-substituted derivatives, enabling the synthesis of this compound analogs.

Direct Synthesis of Cyclopropylboronic Acid via Organolithium Intermediates (Patent Method)

A patented method (CN105001249A) describes the preparation of cyclopropylboronic acid starting from cyclopropyl halides via organolithium intermediates:

-

- Generation of cyclopropyllithium by treatment of cyclopropyl halide with n-butyllithium in anhydrous solvents like tetrahydrofuran (THF) at low temperature.

- Subsequent reaction with trialkyl borates (e.g., triisopropyl borate) to form the corresponding boronate ester.

- Hydrolysis under acidic conditions to yield cyclopropylboronic acid.

-

- The method allows for the preparation of cyclopropylboronic acid with high purity.

- It can be adapted to introduce trifluoromethyl substituents on the cyclopropyl ring by starting from appropriately substituted cyclopropyl halides.

$$

\text{Cyclopropyl-Br} \xrightarrow[\text{THF, -78 °C}]{\text{n-BuLi}} \text{Cyclopropyllithium} \xrightarrow{\text{B(OR)3}} \text{Cyclopropylboronate ester} \xrightarrow{\text{H}2\text{O}/\text{H}^+} \text{Cyclopropylboronic acid}

$$

- Notes : This method requires careful handling of air- and moisture-sensitive reagents and low temperatures but is versatile for synthesizing various substituted cyclopropylboronic acids.

Comparative Analysis of Preparation Methods

Summary and Recommendations

- The copper-catalyzed enantioselective cyclopropanation method represents a state-of-the-art approach for synthesizing enantiomerically enriched this compound derivatives, especially valuable for medicinal chemistry applications.

- The palladium-catalyzed Suzuki-Miyaura cross-coupling remains a robust and versatile route for introducing the cyclopropylboronic acid moiety into trifluoromethylated aromatic compounds, with well-documented reaction conditions and yields.

- The organolithium-based synthesis provides a classical and flexible method to access cyclopropylboronic acids, including trifluoromethyl-substituted analogs, though it requires stringent conditions and careful reagent handling.

Researchers should select the preparation method based on the desired stereochemical outcome, substrate availability, and scale of synthesis. For enantioenriched compounds, copper-catalyzed cyclopropanation is preferred, while for larger-scale or more diverse aromatic substitution, palladium-catalyzed cross-coupling is advantageous.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)cyclopropylboronic Acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of cyclopropyl derivatives.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethylated cyclopropyl alcohols, ketones, and substituted cyclopropyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)cyclopropylboronic Acid has a wide range of applications in scientific research:

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)cyclopropylboronic Acid in chemical reactions involves the formation of boronate complexes, which facilitate the transfer of the trifluoromethyl group to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Cyclopropylboronic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

Trifluoromethylboronic Acid: Contains the trifluoromethyl group but lacks the cyclopropyl ring, leading to variations in chemical behavior.

Uniqueness: 2-(Trifluoromethyl)cyclopropylboronic Acid is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules with specific properties .

Biologische Aktivität

2-(Trifluoromethyl)cyclopropylboronic acid is an organoboron compound notable for its cyclopropyl ring and trifluoromethyl group. This compound's boronic acid functional group is significant in organic synthesis, particularly in coupling reactions. While specific biological activities of this compound are not extensively documented, insights into its potential biological roles can be gleaned from studies of related boronic acids and their interactions with biological systems.

The presence of the trifluoromethyl group enhances the chemical properties of this compound, making it a valuable building block in medicinal chemistry. Boronic acids can act as enzyme inhibitors and have applications in drug discovery due to their ability to form reversible covalent bonds with diols and other nucleophiles. The unique structural features of this compound may provide distinct reactivity patterns that could be exploited in biological contexts.

Enzyme Inhibition

Boronic acids, including this compound, are known to inhibit various enzymes. For instance, they can inhibit serine proteases by forming covalent bonds with the active site serine residue. This mechanism is crucial for developing therapeutic agents targeting protease-related diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of boronic acids indicates that modifications to the boron-containing moiety can significantly affect biological activity. The combination of the cyclopropyl ring and trifluoromethyl substituent in this compound may enhance its binding affinity to biological targets compared to simpler boronic acids.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl on a phenyl ring | Moderate antibacterial activity |

| Cyclopropylboronic acid | Cyclopropyl ring without trifluoromethyl | Limited reactivity |

| 3-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl on a different position | Variable biological activity |

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions, exploring their utility in various coupling reactions. While this research primarily focused on synthetic applications, it laid the groundwork for future investigations into the biological activities of these compounds .

- Comparative Analysis : Research comparing various boronic acids has shown that those with electron-withdrawing groups, like trifluoromethyl, often exhibit enhanced reactivity and biological interactions. This trend suggests that this compound could possess unique pharmacological properties that merit further exploration .

- Potential Applications : The unique features of this compound could lead to applications in drug development targeting specific diseases where enzyme inhibition is beneficial. For example, understanding how this compound interacts with specific enzymes could facilitate its use as a therapeutic agent.

Q & A

Basic: What are the most reliable synthetic routes to 2-(trifluoromethyl)cyclopropylboronic acid?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using cyclopropane-containing boronates. For example, trans-2-(trifluoromethyl)cyclopropanes can be prepared using an N-methyliminodiacetic acid (MIDA) boronate under palladium catalysis . Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.

- Reagents : Cyclopropane boronate esters and trifluoromethyl-substituted aryl/heteroaryl halides.

- Conditions : Mild bases (e.g., K₂CO₃) in tetrahydrofuran (THF) or dioxane at 60–80°C.

Validation : LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time ~1.23–1.26 min under SQD-FA05 conditions) are critical for confirming purity .

Advanced: How can stereochemical outcomes be controlled during cyclopropane ring formation?

Methodological Answer:

Stereoselectivity is influenced by:

- Ligand choice : Bulky ligands (e.g., SPhos) favor trans-selectivity by stabilizing transition states .

- Temperature : Lower temperatures (0–25°C) reduce epimerization.

- Boronate ester design : MIDA boronates enhance stability and stereochemical fidelity during coupling .

Case Study : Duncton & Singh (2013) achieved >90% trans-selectivity using Pd(OAc)₂ with SPhos in THF at 60°C .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 366 [M+H]⁺) and purity assessment .

- NMR : ¹⁹F NMR detects trifluoromethyl group environments; ¹¹B NMR monitors boronic acid stability .

- X-ray Diffraction : Resolves cyclopropane ring geometry and boronic acid coordination .

Advanced: How do researchers resolve contradictions in reported reaction yields?

Methodological Answer:

Discrepancies often arise from:

- Catalyst loading : Higher Pd concentrations (5–10 mol%) may improve yields but risk side reactions.

- Scale effects : Microwaves or flow reactors enhance reproducibility in small-scale vs. bulk syntheses .

- Purification : Silica gel chromatography vs. recrystallization impacts recovery rates.

Example : Spencer et al. (2017) achieved 85% yield using propargylic silyl ethers in a one-pot protocol, contrasting with lower yields from stepwise methods .

Basic: What are the primary applications in drug discovery?

Methodological Answer:

The compound serves as a versatile building block for:

- Kinase inhibitors : Incorporation into pyrimidine/pyridine cores (e.g., Example 324 in EP 4,374,877) .

- Prodrugs : Functionalization via esterification (e.g., tert-butyl bromoacetate coupling) .

- Biological probes : Fluorine atoms enable ¹⁹F NMR tracking in target engagement studies .

Advanced: What mechanistic insights explain side reactions during coupling?

Methodological Answer:

Common side reactions include:

- Protodeboronation : Acidic or aqueous conditions degrade the boronic acid. Mitigated by anhydrous solvents and pH control (pH 7–9) .

- Cyclopropane ring-opening : High temperatures or strong bases (e.g., NaOH) destabilize the strained ring.

Monitoring : Real-time ¹¹B NMR or IR spectroscopy tracks boronic acid integrity .

Basic: What storage and handling precautions are recommended?

Methodological Answer:

- Storage : -20°C under inert gas (Ar/N₂) to prevent oxidation.

- Solubility : DMSO or DMF as co-solvents (avoid protic solvents like H₂O) .

- Safety : Use gloves and fume hoods; boronic acids may release HF upon decomposition .

Advanced: How can computational modeling predict reactivity?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling (e.g., Pd-B interaction energies) .

- MD Simulations : Model solvation effects on boronic acid stability.

Case Study : GED (Gas Electron Diffraction) and ab initio methods validated trifluoromethyl group effects on acidity .

Intermediate: What are the challenges in scaling up synthesis?

Methodological Answer:

- Purification : Chromatography is impractical for large batches; switch to crystallization (e.g., using ethyl acetate/hexane).

- Catalyst Recovery : Immobilized Pd systems (e.g., Pd/C) reduce costs .

- Byproduct Management : Distillation removes volatile side products (e.g., pinacol boronate esters) .

Advanced: Are alternative catalysts (e.g., Ni) viable for coupling?

Methodological Answer:

- Nickel Catalysts : Lower cost but require rigorous oxygen-free conditions.

- Ligand Design : Bidentate ligands (e.g., dppe) improve Ni-catalyzed coupling efficiency .

Trade-offs : Ni systems may tolerate broader substrate scope but suffer from lower turnover numbers vs. Pd .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.